molecular formula C17H17N5O3S2 B11082650 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11082650
M. Wt: 403.5 g/mol
InChI Key: ULKLLCAIJNVPGI-UHFFFAOYSA-N
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Description

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the thiadiazole derivative with the thiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O3S2/c23-14(19-17-18-13(11-26-17)12-4-2-1-3-5-12)10-25-16-15(20-27-21-16)22-6-8-24-9-7-22/h1-5,11H,6-10H2,(H,18,19,23)

InChI Key

ULKLLCAIJNVPGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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